![molecular formula C7H7BrN4O B13026797 {4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-6-yl}methanol](/img/structure/B13026797.png)
{4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-6-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-6-yl}methanol is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolo[2,1-f][1,2,4]triazine core substituted with amino, bromo, and methanol groups. Its molecular formula is C6H5BrN4O, and it has a molecular weight of 213.04 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-6-yl}methanol can be achieved through several methods:
Synthesis from Pyrrole Derivatives: This method involves the reaction of pyrrole derivatives with appropriate reagents to form the desired compound.
Synthesis via Bromohydrazone: This route involves the formation of bromohydrazone intermediates, which are then cyclized to form the pyrrolo[2,1-f][1,2,4]triazine core.
Multistep Synthesis: This approach involves multiple steps, including the formation of intermediate compounds, which are subsequently converted to the final product.
Transition Metal Mediated Synthesis: This method utilizes transition metal catalysts to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves optimized versions of the synthetic routes mentioned above. These methods are scaled up to produce the compound in larger quantities while maintaining high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
{4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-6-yl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and bromo groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
{4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-6-yl}methanol has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of {4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-6-yl}methanol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to various biological effects. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar heterocyclic structure and is also studied for its biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine:
Uniqueness
{4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-6-yl}methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, bromo, and methanol groups makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C7H7BrN4O |
|---|---|
Peso molecular |
243.06 g/mol |
Nombre IUPAC |
(4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol |
InChI |
InChI=1S/C7H7BrN4O/c8-5-4(2-13)1-12-6(5)7(9)10-3-11-12/h1,3,13H,2H2,(H2,9,10,11) |
Clave InChI |
APJQWFWXDDEHKZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C2N1N=CN=C2N)Br)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


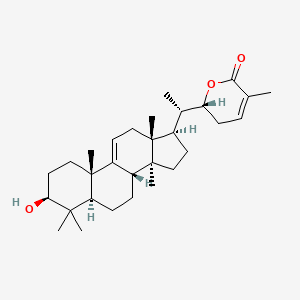
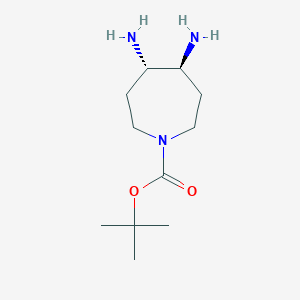
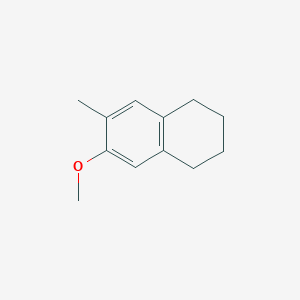
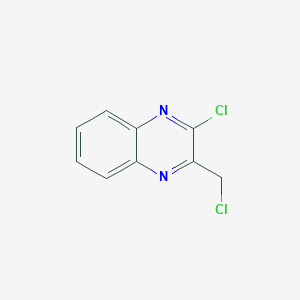
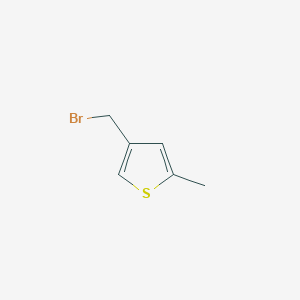
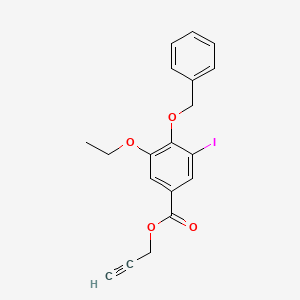
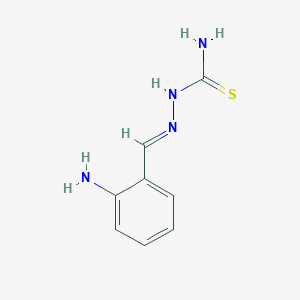
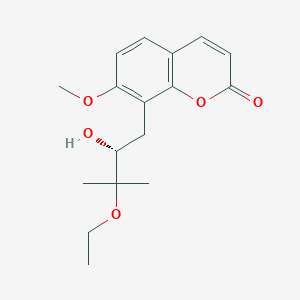
![(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-1H-[1,2,3]triazolo[4,5-C]pyridin-1-YL)tetrahydrofuran-3,4-diyl diacetate](/img/structure/B13026754.png)
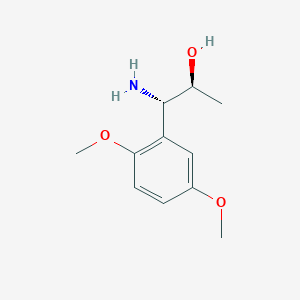
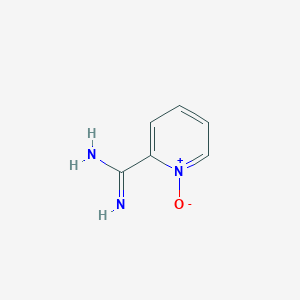
![1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine hcl](/img/structure/B13026771.png)
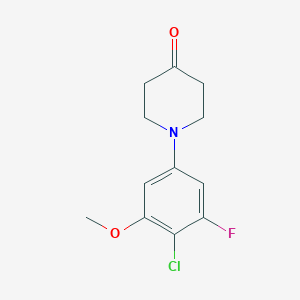
![3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid](/img/structure/B13026786.png)
